molecular formula C22H42O2 B190464 Erucic acid CAS No. 112-86-7

Erucic acid

Cat. No.: B190464
CAS No.: 112-86-7
M. Wt: 338.6 g/mol
InChI Key: DPUOLQHDNGRHBS-KTKRTIGZSA-N
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Mechanism of Action

Erucic acid (EA) is a monounsaturated omega-9 fatty acid found in certain vegetable oils, such as rapeseed oil . It has demonstrated various pharmacological effects, including ameliorating myocardial lipidosis, congestive heart disease, hepatic steatosis, and memory impairments .

Target of Action

The heart is the principal target organ for toxic effects after exposure to this compound . EA has also been found to interact with peroxisome proliferator-activated receptors .

Mode of Action

This compound exerts its effects by suppressing the rate of oxidation of long-chain fatty acids, leading to an extramitochondrial accumulation of activated fatty acids and increased triglyceride synthesis in the heart . It also inhibits elastase and thrombin , and exerts inhibitory effects on influenza A virus or viral RNA-induced pro-inflammatory mediators as well as interferons (IFNs). This antiviral and anti-inflammatory property is attributed to the inactivation of NF-κB and p38 MAPK signaling .

Biochemical Pathways

This compound is synthesized in the seeds of many plants from the Brassicaceae family, such as rapeseed and mustard seeds . It is a very-long-chain monounsaturated fatty acid that uses sucrose, a photosynthetic product, as the main carbon source, and is formed through carbon chain lengthening and desaturation .

Result of Action

This compound has demonstrated favorable effects in rodents, including ameliorating myocardial lipidosis (fat accumulation in the heart muscle), congestive heart disease, hepatic steatosis (fat accumulation in the liver), and memory impairments . It also improves cognitive function, has a part in Huntington’s disease, and exhibits anti-inflammatory, antioxidant, and anti-tumor properties .

Action Environment

The effects of the environment on this compound production are addressed in the cultivation of high-EA cultivars for industrial and non-edible applications . The safe cultivation of high-EA and low-EA rapeseeds is an ongoing endeavor .

Biochemical Analysis

Biochemical Properties

Erucic acid is produced by the elongation of oleic acid via oleoyl-coenzyme A and malonyl-CoA . It is broken down into shorter-chain fatty acids in the human liver by the long-chain acyl CoA dehydrogenase enzyme . This compound has been shown to suppress the rate of oxidation of long-chain fatty acids, which may lead to an extramitochondrial accumulation of activated fatty acids and increased triglyceride synthesis in the heart .

Cellular Effects

This compound has demonstrated favorable effects in rodents, including ameliorating myocardial lipidosis (fat accumulation in the heart muscle), congestive heart disease, hepatic steatosis (fat accumulation in the liver), and memory impairments . It has also been shown to improve cognitive function and play a role in Huntington’s disease .

Molecular Mechanism

This compound interacts with peroxisome proliferator-activated receptors, inhibits elastase and thrombin, has anti-inflammatory, antioxidant, and anti-tumor properties, and inhibits influenza A virus . It is believed to possess an anti-tumor activity especially in C6 glioblastoma, where this compound suppressed cellular proliferation by blocking synthesis of DNA .

Temporal Effects in Laboratory Settings

It is known that this compound is not easily digested and absorbed in the human body .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated favorable effects, including ameliorating myocardial lipidosis, congestive heart disease, hepatic steatosis, and memory impairments . These studies were performed on rodents and led to caution on ingesting this compound at high levels .

Metabolic Pathways

This compound is involved in the metabolic pathway of elongation of oleic acid via oleoyl-coenzyme A and malonyl-CoA . It is broken down into shorter-chain fatty acids in the human liver by the long-chain acyl CoA dehydrogenase enzyme .

Transport and Distribution

It is known that this compound is not easily digested and absorbed in the human body .

Preparation Methods

Erucic acid can be synthesized through the following methods:

    Hydrolysis of Vegetable Oils: Starting with vegetable oils or oil foots, traditional methods such as saponification (acid hydrolysis) or pressure hydrolysis yield fatty acids. This compound can then be separated from the mixture of fatty acids. For mixed fatty acids, freezing, pressing, and preliminary separation are followed by vacuum distillation to obtain relatively pure this compound.

    Fermentation and Distillation from Brassica Seeds: Fermentation and distillation processes refine this compound from Brassica seeds, resulting in mustard oil and this compound.

Chemical Reactions Analysis

Erucic acid undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reduction with hydrogen gas (H₂) and a catalyst (such as palladium on carbon) converts this compound to its corresponding alcohol.

    Substitution: this compound can undergo halogenation reactions (e.g., bromination or chlorination) to form halogenated derivatives. Major products formed from these reactions include this compound derivatives with altered functional groups.

Scientific Research Applications

Erucic acid finds diverse applications:

    Production of Erucamide: The primary use of this compound is in the production of erucamide, which serves as a slip agent and anti-blocking agent in plastics and films.

    Synthetic Fibers and Textile Auxiliaries: this compound contributes to the manufacture of synthetic fibers, polyesters, and textile auxiliaries.

    PVC Stabilizers: It is employed in the production of PVC stabilizers.

    Biochemical Research and Organic Synthesis: Researchers use this compound in biochemical studies and organic synthesis.

Comparison with Similar Compounds

Erucic acid stands out due to its unique structure and applications. Similar compounds include oleic acid (18:1ω9) and linoleic acid (18:2ω6), but this compound’s elongated carbon chain distinguishes it from these more common fatty acids.

Properties

IUPAC Name

(Z)-docos-13-enoic acid
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InChI

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9-
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InChI Key

DPUOLQHDNGRHBS-KTKRTIGZSA-N
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Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)O
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O
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Molecular Formula

C22H42O2
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Related CAS

63541-50-4
Record name 13-Docosenoic acid, (13Z)-, dimer
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DSSTOX Substance ID

DTXSID8026931
Record name Erucic acid
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Molecular Weight

338.6 g/mol
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Physical Description

Liquid; Other Solid; Pellets or Large Crystals, Solid; mp = 33.8 deg C; [Merck Index] Fine white crystals; [MSDSonline], Liquid
Record name 13-Docosenoic acid, (13Z)-
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Boiling Point

265 °C at 15 mm Hg, Iodine value 74.98; neutralization value 165.72; bp: 381.5 °C (decomp) at 760 mm hg; 358.8 °C at 400 mm Hg; 314.4 °C at 100 mm Hg; 206.7 °C at 1.0 mm Hg
Record name ERUCIC ACID
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Solubility

Soluble in ethanol, carbon tetrachloride; very soluble in ethyl ether, methanol, Insol in water; about 175 g dissolve in 100 ml ethanol; about 160 g dissolve in 100 ml methanol; very sol in ether
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Density

0.860 at 55 °C/4 °C
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Vapor Pressure

0.00000115 [mmHg]
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Mechanism of Action

An erucic acid mitochondrial metabolite inhibits mitochondrial oxidn of other fatty acids, esp in heart. Would explain accum of triglycerides in heart of rats fed rapeseed oil containing erucic acid., The effects of erucic acid on the oxygen uptake of heart and liver mitochondria of young was studied by providing the carnitine ester of erucic acid (in comparison to palmitylcarnitine). The presence of erucylcarnitine caused a significant inhibition of the mitochondrial oxidation of palmitylcarnitine. These findings suggest that a mitochondrial metabolite of erucic acid inhibits the mitochondrial oxidation of other fatty acids, especially in the heart, and that this causes the accumulation of triglycerides in the hearts of rats fed rapeseed oil. /Erucylcarnitine/, The effects of high erucic acid rapeseed oil (HER) on fatty acid oxidation in rat liver compared with low erucic acid rapeseed oil (LER) were studied. The results showed that feeding HER to rats led to a decr in the hepatic oxidation capacity of palmitic acid and the liver weight positively correlated with the content of erucic acid in diets and with the length of HER feeding period. The inhibitory action of HER on the oxidation of long-chain fatty acids probably resulted from the incorporation of erucic acid into mitochondrial membranes, interfering the fatty acyl-CoA transferring system on the membranes, but not from the beta-oxidation enzyme system in mitochondria being directly inhibited.
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Color/Form

Needles from alcohol

CAS No.

112-86-7
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Melting Point

33.8 °C, 33.5 °C
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Record name Erucic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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